molecular formula C9H9NO2 B084683 6-Hydroxy-1-methylindolin-2-one CAS No. 13383-73-8

6-Hydroxy-1-methylindolin-2-one

Cat. No. B084683
CAS RN: 13383-73-8
M. Wt: 163.17 g/mol
InChI Key: MTXFKWDNTYDJKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, including compounds related to 6-Hydroxy-1-methylindolin-2-one, can be achieved through various synthetic routes. Notably, efficient syntheses of isoindolinone derivatives have been achieved via Cu-promoted C-H activation-nitroalkylation-intramolecular cyclization tandem processes. These processes involve the coupling of benzamides with nitroalkanes, facilitated by 8-aminoquinoline, leading to selective synthesis of 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones under specific conditions (Yu et al., 2017). Additionally, palladium-catalyzed carbonylation-hydroamination reactions in phosphonium salt-based ionic liquids have been utilized to synthesize substituted 3-methyleneisoindolin-1-ones, showcasing a versatile approach to isoindolin-1-one derivatives (Cao et al., 2008).

Molecular Structure Analysis

The molecular structure of 6-Hydroxy-1-methylindolin-2-one and related compounds has been extensively studied through various spectroscopic methods and theoretical calculations. For instance, studies on novel quinoline-pyrimidine hybrid compounds derived from 3-acetyl-4-hydroxy-N-methylquinolin-2-one have provided insights into the structural attributes of these compounds, including their molecular geometry, which is critical for understanding their chemical behavior and potential biological activities (Toan et al., 2020).

Chemical Reactions and Properties

Isoindolin-1-one derivatives, including 6-Hydroxy-1-methylindolin-2-one, exhibit a wide range of chemical reactivities and properties. The functional groups present in these compounds, such as the hydroxyimino group, play a significant role in their chemical behavior, enabling various reactions and interactions. For example, the synthesis and crystal structure analysis of 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one have highlighted the importance of intramolecular interactions and the impact of specific substituents on the chemical properties of isoindolin-1-one derivatives (Fatma et al., 2017).

Physical Properties Analysis

The physical properties of 6-Hydroxy-1-methylindolin-2-one, such as solubility, melting point, and crystalline structure, are crucial for its application in various domains. These properties are influenced by the compound's molecular structure and can be studied through techniques like X-ray crystallography and NMR spectroscopy. For example, the study of tris(3-hydroxyimino-1-methylindolin-2-one) monohydrate has provided valuable information on the crystal packing and hydrogen bonding patterns, which are essential for understanding the compound's physical behavior (Miao et al., 2011).

Chemical Properties Analysis

The chemical properties of 6-Hydroxy-1-methylindolin-2-one, including its reactivity towards various reagents and conditions, are key to its applications in synthesis and pharmaceutical research. The compound's ability to undergo specific chemical reactions, such as cycloadditions and electrophilic substitutions, is determined by its functional groups and overall molecular structure. Studies on the synthesis and applications of isoindolin-1-one derivatives have shed light on these chemical properties, enabling the development of new synthetic methods and the exploration of potential biological activities (Kawasaki et al., 2005).

Scientific Research Applications

  • Crystal Structure Analysis :

    • 3-hydroxyimino-1-methylindolin-2-one, a derivative, has been studied for its crystal structure. The crystal packing is stabilized by O—H⋯O and O—H⋯N hydrogen bonds between molecules and water, and weak π–π stacking interactions, forming a two-dimensional network (Miao et al., 2011).
  • Tubulin Polymerization Inhibition :

    • Methoxy-substituted 3-formyl-2-phenylindoles, structurally related to 6-Hydroxy-1-methylindolin-2-one, inhibit tubulin polymerization. This inhibition is a mode of action for some cytostatics. These derivatives also affect microtubule assembly, similar to colchicine, leading to the condensation of microtubules around the nucleus after treatment (Gastpar et al., 1998).
  • Synthesis of Spiro Oxindole Alkaloids :

    • 3-Methylideneindolin-2-one, closely related to 6-Hydroxy-1-methylindolin-2-one, has been used in the synthesis of spiro oxindole alkaloids through cycloaddition reactions. However, the yields were moderate, indicating the need for further optimization (Bell et al., 2000).
  • Ultrafast Proton Transfer :

    • A study on photoinduced proton transfer from 6-hydroxy-1-methylquinolinium to water and alcohols provides insights into the dynamics of proton transfer and solvation. This research can be crucial for understanding the chemical behavior of related compounds like 6-Hydroxy-1-methylindolin-2-one (Pérez-Lustres et al., 2007).
  • Electroreduction Studies :

    • The electroreduction of N-methylphthalimide to 3-hydroxy-2-methyl-isoindolin-1-one has been performed in ionic liquids, showing a significant increase in the rate of electroreduction under ultrasonic conditions. This demonstrates potential applications in chemical synthesis and industrial processes (Villagrán et al., 2005).
  • Raschig Process Optimization :

    • The synthesis of 1-amino-2-methylindoline, a compound structurally similar to 6-Hydroxy-1-methylindolin-2-one, has been optimized using the Raschig process. This study focuses on understanding the reaction kinetics and increasing the yield of the desired product, which is valuable for industrial applications (Elkhatib et al., 2002).
  • Anti-Inflammatory Properties :

    • The compound 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, structurally related, has shown anti-inflammatory and analgesic activity comparable to COX-2 inhibitors, without gastro-ulceration effects. This indicates its potential as a non-ulcerogenic prototype for treating chronic inflammatory diseases (dos Santos et al., 2010).

Safety And Hazards

While specific safety and hazard information for 6-Hydroxy-1-methylindolin-2-one is not available in the search results, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

6-hydroxy-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-8-5-7(11)3-2-6(8)4-9(10)12/h2-3,5,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXFKWDNTYDJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439174
Record name 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1-methylindolin-2-one

CAS RN

13383-73-8
Record name 6-Hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Luo, Q Zhang, Y Jiang, C Wang, X Song… - The Journal of …, 2021 - ACS Publications
A copper-catalyzed, ligand-free intramolecular C–N coupling of (E)-2-(2-bromophenyl)-3-arylacrylamides has been developed. This protocol provides an efficient and practical synthetic …
Number of citations: 2 pubs.acs.org

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